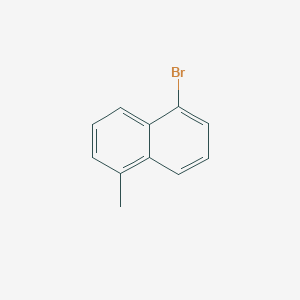

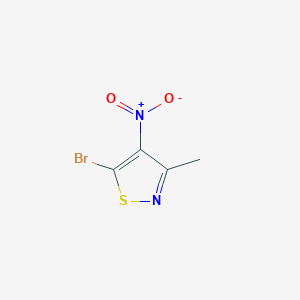

5-Bromo-3-methyl-4-nitro-1,2-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-methyl-4-nitro-1,2-thiazole is a compound that is part of a broader class of chemicals known for their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 5-Bromo-3-methyl-4-nitro-1,2-thiazole, they do provide insights into related compounds that can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 5-bromomethyl-4-nitroimidazoles, involves a two-step process that includes a radical bromination mediated by N-bromosuccinimide . This method could potentially be adapted for the synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole by choosing appropriate starting materials and reaction conditions that favor the formation of the 1,2-thiazole ring system. Additionally, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles suggests that ambident nucleophiles can be used to introduce various substituents into the thiadiazole ring, which may be relevant for modifying the 1,2-thiazole ring as well .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-3-methyl-4-nitro-1,2-thiazole can be complex, with various intermolecular interactions influencing the conformation and stability of the molecule. For instance, the crystal structure of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals interactions such as Br...N, S...O, and Br...Br contacts, which are significant in the solid state . These findings suggest that 5-Bromo-3-methyl-4-nitro-1,2-thiazole may also exhibit a range of intermolecular interactions that could be analyzed using similar techniques, such as PIXEL and ab-initio methods, to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of related compounds provides insights into the types of chemical reactions that 5-Bromo-3-methyl-4-nitro-1,2-thiazole might undergo. For example, 2-amino-5-bromo-1,3,4-thiadiazoles exhibit amine-imine tautomerism and can participate in alkylation, acylation, and nitrosation reactions . This suggests that the amino group in 5-Bromo-3-methyl-4-nitro-1,2-thiazole could also be reactive and capable of undergoing similar transformations. Moreover, the presence of a bromo substituent in compounds like 3-bromo-2-nitrobenzo[b]thiophene allows for nucleophilic aromatic substitution reactions, which could be relevant for the bromo group in 5-Bromo-3-methyl-4-nitro-1,2-thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methyl-4-nitro-1,2-thiazole can be inferred from related compounds. The presence of electron-withdrawing nitro groups and electron-donating methyl groups will influence the electron density distribution within the molecule, affecting its reactivity and physical properties such as melting point, solubility, and stability. The bromo and nitro substituents also suggest that the compound may have significant polar character, which could influence its solubility in various solvents. Additionally, the intermolecular interactions observed in the crystal structures of similar compounds indicate that 5-Bromo-3-methyl-4-nitro-1,2-thiazole may have a propensity to form solid-state structures with distinct packing patterns .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders .

- Method : The synthesis of indole derivatives involves various methods, including the Sonogashira reaction .

- Results : The synthesis of indole derivatives has led to the development of various biologically vital properties .

-

Cyclopropanation under Phase Transfer Catalysis (PTC) Conditions

- Field : Organic Chemistry

- Application : The cyclopropanation of certain compounds under PTC conditions has been studied .

- Method : The reaction involves reacting 4-nitro-5-bromostyrylisoxazoles with malonate esters under the catalysis of a chincona derived phase-transfer catalyst .

- Results : Heavily substituted cyclopropane esters were prepared in high yields, complete diastereoselection, and average enantioselectivity (up to 58%) .

Eigenschaften

IUPAC Name |

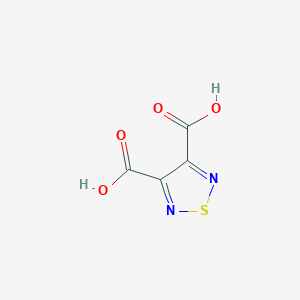

5-bromo-3-methyl-4-nitro-1,2-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJYXUDWOEKBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297971 |

Source

|

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-4-nitro-1,2-thiazole | |

CAS RN |

35610-98-1 |

Source

|

| Record name | NSC119862 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.